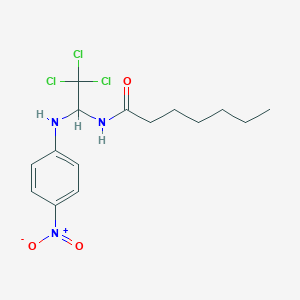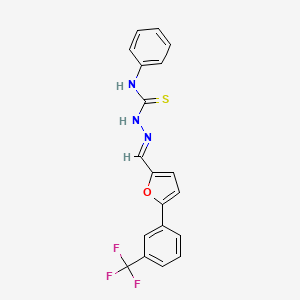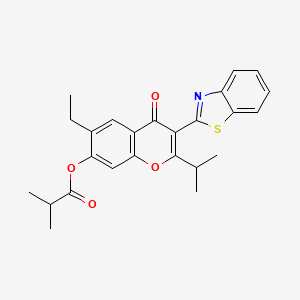
4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a trichloroethyl group, and a thioureido linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 5-bromofuran-2-carboxyhydrazide with aromatic and heterocyclic aldehydes to form Schiff bases. These Schiff bases are then subjected to cyclocondensation reactions with thioglycolic acid or thiolactic acid to yield the desired thioureido derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply. Techniques like recrystallization, chromatography, and distillation are commonly used to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to introduce additional functional groups.
Reduction: The trichloroethyl group can be reduced to form simpler alkyl derivatives.
Substitution: The thioureido linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield bromofuran-2-carboxylic acid derivatives, while reduction of the trichloroethyl group can produce trichloroethyl alcohol derivatives.
Applications De Recherche Scientifique
4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromofuran ring and thioureido linkage are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, leading to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide
- N-(3-acetylphenyl)-5-bromofuran-2-carboxamide
- 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
Uniqueness
4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is unique due to its combination of a bromofuran ring, a trichloroethyl group, and a thioureido linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
303062-22-8 |
|---|---|
Formule moléculaire |
C15H11BrCl3N3O4S |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
4-[[1-[(5-bromofuran-2-carbonyl)amino]-2,2,2-trichloroethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H11BrCl3N3O4S/c16-10-6-5-9(26-10)11(23)21-13(15(17,18)19)22-14(27)20-8-3-1-7(2-4-8)12(24)25/h1-6,13H,(H,21,23)(H,24,25)(H2,20,22,27) |
Clé InChI |
COIGLXVAOHGWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984761.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984778.png)
![9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984785.png)




![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984815.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984818.png)

